molecular formula C11H16O2 B048934 1-Isopropyl-2,3-dimethoxybenzene CAS No. 71720-27-9

1-Isopropyl-2,3-dimethoxybenzene

Cat. No. B048934
CAS RN: 71720-27-9
M. Wt: 180.24 g/mol
InChI Key: IIGQJVPNNAYQFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of polymeric materials related to 1,3-dimethoxybenzene has been achieved through electrochemical oxidation methods. For instance, poly(1,3-dimethoxybenzene) was synthesized via the electrochemical oxidation of the monomer in an acetonitrile solution, indicating a method that could be adapted for 1-isopropyl-2,3-dimethoxybenzene with appropriate modifications to incorporate the isopropyl group (Martínez et al., 1998).

Molecular Structure Analysis

The molecular structure of 1,3-dimethoxybenzene has been extensively studied, providing insights that could be extrapolated to 1-isopropyl-2,3-dimethoxybenzene. Gas-phase electron diffraction and quantum chemical calculations have been employed to study its structure and conformational properties, revealing several stable planar conformers with varying orientations of the methoxy groups (Dorofeeva et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving dimethoxybenzene derivatives, such as ozonolysis, have been investigated, leading to hydroxylation and the formation of quinones. These studies offer a foundation for understanding the reactivity of 1-isopropyl-2,3-dimethoxybenzene under similar conditions (Mvula et al., 2009).

Physical Properties Analysis

The physical properties of dimethoxybenzene derivatives, such as their photoluminescence, have been the subject of research, providing insights into the potential optical properties of 1-isopropyl-2,3-dimethoxybenzene. For example, the study of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes reveals significant bathochromic shifts, suggesting interesting photophysical characteristics for related compounds (Loewe & Weder, 2002).

Chemical Properties Analysis

The chemical properties, including the redox behavior of closely related compounds, have been analyzed. For instance, the synthesis and study of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives provide valuable information on the redox properties that could be relevant to the understanding of 1-isopropyl-2,3-dimethoxybenzene (Sasaki et al., 1999).

Scientific Research Applications

  • Port Wine Component : 1,3-Dimethoxybenzene is identified as a new volatile component in port wine, contributing to its sweet medicinal odor with hazelnut, resinous, and woody notes (Rogerson, Azevedo, Fortunato, & Freitas, 2002).

  • Solubility in Supercritical Carbon Dioxide : A study on the solubility of solid 1,4-dimethoxybenzene in supercritical carbon dioxide reveals low solubility at specific temperatures and pressures, indicating its potential use in supercritical fluid applications (Lee, Fu, & Hsu, 2000).

  • Photolysis Studies : Laser flash photolysis of 1,3-dimethoxybenzene and its derivatives in a specific solvent shows unique transient characteristics, useful in studying photochemical reactions (Mathivanan, Cozens, McCLELLAND, & Steenken, 1992).

  • Ritter Reaction Synthesis : The Ritter Reaction can synthesize various dimethoxy-3,3-dialkyl-3,4-dihydroisoquinolines using 1,2- or 1,4-dimethoxybenzene, important for organic synthesis (Glushkov, Shurov, Maiorova, Postanogova, Feshina, & Shklyaev, 2001).

  • Molecular Structure Analysis : The molecular structure of 1,3-dimethoxybenzene has been studied through gas-phase electron diffraction and quantum chemical calculations, showing three stable planar conformers (Dorofeeva, Shishkov, Rykov, Vilkov, & Oberhammer, 2010).

  • Polymer Applications : Poly(1,3-dimethoxybenzene) is a stable, insoluble polymer with high electrical conductivity, making it promising for electronic applications (Martínez, Hernández, Kalaji, Márquez, & Márquez, 1998).

  • Photochemistry in Acidic Conditions : Photoprotonation of dimethoxybenzenes in aqueous sulfuric acid leads to ring protone exchange and ipso substitution, indicating its chemical reactivity under strong acidic conditions (Pollard, Wu, Zhang, & Wan, 1993).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement includes avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .

properties

IUPAC Name

1,2-dimethoxy-3-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)9-6-5-7-10(12-3)11(9)13-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGQJVPNNAYQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408922
Record name 1,2-Dimethoxy-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-2,3-dimethoxybenzene

CAS RN

71720-27-9
Record name 1,2-Dimethoxy-3-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
I Kolodziej - 2014 - central.bac-lac.gc.ca
The Nicholas reaction is a Lewis-or Brønsted-acid mediated displacement of dicobalt-hexacarbonyl complexed alcohols, ethers, or acetates, which generates stable cations propargylic …
Number of citations: 2 central.bac-lac.gc.ca
I Saikia, AJ Borah, P Phukan - Chemical reviews, 2016 - ACS Publications
Bromination is one of the most important transformations in organic synthesis and can be carried out using bromine and many other bromo compounds. Use of molecular bromine in …
Number of citations: 408 pubs.acs.org
I Kolodziej - 2014 - scholar.uwindsor.ca
The Nicholas reaction is a Lewis-or Brønsted-acid mediated displacement of dicobalt-hexacarbonyl complexed alcohols, ethers, or acetates, which generates stable cations propargylic …
Number of citations: 3 scholar.uwindsor.ca
XZ Zhao, K Maddali, SJ Smith, M Métifiot… - Bioorganic & medicinal …, 2012 - Elsevier
Although an extensive body of scientific and patent literature exists describing the development of HIV-1 integrase (IN) inhibitors, Merck’s raltegravir and Gilead’s elvitegravir remain the …
Number of citations: 25 www.sciencedirect.com
A Almalki, N Abutaha, AA Al-Doaiss… - … Science and Pollution …, 2021 - Springer
Cancer is a universal health issue, and many anticancer therapeutic drugs have been isolated from natural products. This study analyzed the cytotoxic and apoptotic activity of …
Number of citations: 1 link.springer.com

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